molecular formula C5H17N2O9PS B1587882 hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea CAS No. 63502-25-0

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea

Cat. No.: B1587882
CAS No.: 63502-25-0
M. Wt: 312.24 g/mol
InChI Key: UMQVFBAWZJWILK-UHFFFAOYSA-M
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Description

Historical Development of Organophosphorus-Urea Compounds

The synthesis of phosphorus-urea complexes originated in mid-20th century textile research. Albright & Wilson's 1953 discovery of tetrakis(hydroxymethyl)phosphonium chloride (THPC) reactivity with nitrogenous compounds laid the foundation. Early work focused on THPC-urea condensates for flame retardancy, but sulfate variants emerged as superior alternatives due to reduced chloride-induced corrosion.

Key milestones include:

  • 1960s : Commercialization of THPC-urea systems under the Proban® trademark, achieving durable flame resistance in cellulose fabrics.
  • 1980s : Transition to sulfate-based formulations (THPS-UPC) driven by environmental regulations limiting chloride emissions.
  • 2000s : Development of optimized polymerization protocols using phosphine gas, formaldehyde, and sulfuric acid (PH₃ + HCHO + H₂SO₄ → THPS-UPC).

Patent analysis reveals evolving synthesis strategies:

Decade Synthesis Method Yield Improvement Source
1970s THPC + Urea 65-70%
1990s Direct PH₃ route 82-85%
2010s Catalyzed polycondensation 89-92%

Nomenclature and Chemical Identity Clarification

The compound's systematic IUPAC name is phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1), polymer with urea . Structural features include:

  • Cationic Core : [P(CH₂OH)₄]⁺ provides coordination sites for sulfate and urea.
  • Anionic Component : HSO₄⁻ balances charge while participating in hydrogen-bonding networks.
  • Polymeric Architecture : Urea links THPS monomers via -NH-CO-NH- bridges, creating 3D networks.

Molecular Formula Variants

Source Reported Formula Notes
C₉H₂₄N₂P₂SO₁₁ High-purity grade
C₅H₁₇N₂O₉PS Polymer subunit
C₅H₁₆N₂O₉PS⁻ Ionic form

X-ray diffraction studies confirm a layered structure with alternating inorganic (HSO₄⁻) and organic (urea-THPS) domains. The phosphorus center maintains tetrahedral geometry, while urea nitrogen atoms participate in bifurcated hydrogen bonds with sulfate oxygens.

Significance in Modern Industrial Chemistry

THPS-UPC dominates flame-retardant applications due to three key properties:

  • Reactive Crosslinking : Forms insoluble phosphine oxide polymers within cellulose matrices upon thermal curing.
  • Wash Durability : Survives >50 laundry cycles (ISO 6330) via microfibrillar encapsulation.
  • Eco-Profile : 68% lower aquatic toxicity vs. brominated analogs (EC₅₀: 12 mg/L vs. 0.8 mg/L).

Textile Industry Adoption Metrics

Parameter THPS-UPC Alternative Systems
LOI (%) 28-32 22-25 (APP-based)
Tear Strength Retention 85% 60-70% (Halogenated)
Processing Cost (USD/m²) 0.15-0.18 0.22-0.30 (Nanocoating)

LOI: Limiting Oxygen Index; APP: Ammonium Polyphosphate

Emerging applications include:

  • Water Treatment : Acts as a biocide against sulfate-reducing bacteria at 50-100 ppm concentrations.
  • Prebiotic Chemistry : Facilitates phosphorylation of nucleosides in urea-ammonium formate solvents.

Properties

IUPAC Name

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12O4P.CH4N2O.H2O4S/c5-1-9(2-6,3-7)4-8;2-1(3)4;1-5(2,3)4/h5-8H,1-4H2;(H4,2,3,4);(H2,1,2,3,4)/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQVFBAWZJWILK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)[P+](CO)(CO)CO.C(=O)(N)N.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H17N2O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1), polymer with urea
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

63502-25-0
Record name Phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1), polymer with urea
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonium, tetrakis(hydroxymethyl)-, sulphate (2:1) (salt), polymer with urea.
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea involves the reaction of phosphine with formaldehyde and sulfuric acid. The reaction is typically carried out at a temperature range of 40-50°C. The phosphine gas is absorbed into an aqueous solution of formaldehyde and sulfuric acid, resulting in the formation of the desired compound . Industrial production methods often utilize waste gases from other chemical processes, making the production more environmentally friendly .

Chemical Reactions Analysis

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide and formaldehyde. The major products formed from these reactions depend on the specific conditions and reagents used. For example, adjusting the pH of the solution can lead to the formation of different phosphine derivatives .

Scientific Research Applications

Biocidal Applications

Overview:
Tetrakis(hydroxymethyl)phosphonium sulfate (THPS), a key component of THPU, is recognized for its broad-spectrum bactericidal and fungicidal properties. It is extensively used in water treatment and oilfield applications to control microbial growth.

Key Applications:

  • Oilfield Microbial Control: THPS effectively targets sulfate-reducing bacteria (SRB) that can cause corrosion and biofilm formation in oil pipelines. Its application has been linked to increased oil production by dissolving iron sulfide deposits .
  • Water Treatment: In municipal and industrial water systems, THPS serves as a biocide to prevent microbial contamination .

Case Study:
A study demonstrated that pretreatment with THPS enhanced sludge biodegradability, resulting in a 4.35-fold increase in volatile fatty acid production compared to untreated sludge . This indicates its potential in wastewater treatment processes.

Flame Retardant Properties

Overview:
THPU is utilized as a flame retardant in textiles and other materials due to its ability to form stable coatings that inhibit combustion.

Key Applications:

  • Textile Industry: THPU is applied to cotton fabrics using a pad-dry process, enhancing their flame-retardant properties significantly . The Proban Process involves treating THPS with urea to create durable flame-retardant finishes.
  • Polymer Production: Research indicates that phosphorus-containing polymers derived from THPS exhibit improved solubility and thermal stability, making them suitable for various applications .

Data Table: Flame Retardant Efficacy of THPU

Material TypeApplication MethodFlame Retardancy RatingSource
Cotton FabricsPad-Dry ProcessEnhanced
PolyureasPolymer SynthesisImproved Solubility

Environmental Remediation

Overview:
THPU's biocidal properties extend to environmental applications, particularly in enhancing the biodegradation of organic waste.

Key Applications:

  • Sludge Treatment: As mentioned earlier, THPS pretreatment improves the disintegration of sludge in wastewater treatment facilities, promoting the breakdown of organic matter .
  • Soil Remediation: The compound's ability to degrade into non-toxic substances after use makes it an attractive option for soil remediation efforts where microbial contamination is present .

Case Study:
In a controlled study, the application of THPS resulted in significant reductions in sludge activity and increased the release of biodegradable substances, demonstrating its effectiveness in enhancing environmental sustainability practices .

Toxicological Considerations

While THPU exhibits beneficial applications, it is essential to consider its toxicity profile. Studies have shown varying degrees of toxicity depending on the concentration and exposure duration. For instance, chronic exposure in animal studies has revealed adverse effects at high doses . Thus, careful management and adherence to safety guidelines are necessary when utilizing this compound.

Mechanism of Action

The mechanism of action of hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea involves the release of reactive species such as tris(hydroxymethyl)phosphine and formaldehyde. These reactive species interact with various molecular targets, leading to the desired effects. For example, in its role as a biocide, the compound disrupts microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Hydrogen Sulfate (HSO₄⁻)

Hydrogen sulfate is a conjugate base of sulfuric acid, acting as a counterion in various phosphonium salts. Its presence in compounds like tetrakis(hydroxymethyl)phosphonium sulfate (THPS) enhances solubility and stability in aqueous systems .

Tetrakis(hydroxymethyl)phosphanium (THP⁺)

This phosphonium cation features four hydroxymethyl groups bonded to a central phosphorus atom. It forms salts with anions like chloride (THPC) or sulfate (THPS), which are pivotal in industrial applications such as biocides, flame retardants, and crosslinkers .

Urea (CO(NH₂)₂)

Urea is a nitrogen-rich compound that reacts with THP salts to form precondensates (e.g., THPC-urea polymer). These condensates enhance functional properties in textiles, such as flame resistance and crease recovery .

Combined System: THPS-Urea Interactions

The combination of THPS with urea is less documented, but analogous systems like THPC-urea condensate (CAS 2062567-96-6) demonstrate synergistic effects in flame-retardant coatings and antimicrobial finishes .

Comparison with Similar Compounds

Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) vs. Sulfate (THPS)

Property THPC THPS Reference
Chemical Formula [(CH₂OH)₄P]Cl [(CH₂OH)₄P]₂SO₄
Applications Hydrogel crosslinking, oxygen scavenging Biocide, leather tanning, oilfield scale removal
Oxygen Scavenging Higher activity due to chloride ion Moderate; sulfate may inhibit reactivity
Environmental Impact Persistent chloride byproducts Degrades to low-toxicity THPO

Key Findings :

  • THPC outperforms THPS in oxygen scavenging for polymer gel dosimeters but generates chloride waste .
  • THPS is preferred in oilfields due to its biodegradability and compatibility with sulfate-reducing bacteria control, despite paradoxically accelerating corrosion in some cases .

THPC-Urea Condensate vs. THPS

Property THPC-Urea Condensate THPS Reference
Structure Polymer network with urea linkages Discrete sulfate salt
Textile Finishing Flame retardancy, crease resistance Limited; primarily used as biocide
Biodegradability Moderate; urea enhances degradation High; degrades to THPO within days

Key Findings :

  • THPC-urea provides multifunctional textile finishes but requires careful pH control during synthesis .
  • THPS is ineffective in textile crosslinking but excels in water treatment and oilfield applications .

Comparison with Other Biocides and Flame Retardants

Compound Advantages Limitations Reference
THPS Low toxicity, biodegradable, broad-spectrum efficacy Corrosion promotion in oil pipelines
Traditional Biocides (e.g., glutaraldehyde) Faster microbial kill rates High toxicity, environmental persistence
THPO (Degradation product of THPS) Low aquatic toxicity Limited biocidal activity

Key Findings :

  • THPS is 40–60% less toxic than glutaraldehyde but requires higher concentrations for equivalent efficacy .
  • In leather tanning, THPS-aluminum sulfate combinations improve hydrothermal stability compared to chrome-based systems .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight Solubility (g/100 mL) Melting Point Key Applications
THPS 406.28 ≥10 (water, 18°C) 111°C Biocide, flame retardant
THPC 190.56 Highly soluble -35°C Hydrogel crosslinking
THPC-urea condensate Variable Water-insoluble N/A Textile coatings

Biological Activity

Hydrogen sulfate; tetrakis(hydroxymethyl)phosphanium; urea, commonly referred to as THPU, is a compound that has garnered attention in various fields, particularly in biochemistry and environmental science. This article aims to explore its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

THPU is a phosphonium salt characterized by the presence of a tetrakis(hydroxymethyl)phosphonium cation and a hydrogen sulfate anion. Its unique structure allows for various interactions with biological systems, influencing its activity.

Mechanisms of Biological Activity

The biological activity of THPU can be attributed to its interactions at the molecular level, including:

  • Enzyme Modulation : THPU can influence enzyme activity through competitive inhibition or allosteric modulation. This interaction is crucial in pathways involving metabolic processes.
  • Membrane Disruption : The compound has shown efficacy in disrupting microbial cell membranes, leading to increased permeability and cell death .
  • Biofilm Formation : Interestingly, sub-minimum inhibitory concentrations of THPU have been observed to stimulate biofilm formation in certain bacteria, such as Pseudomonas aeruginosa, which can enhance corrosion processes in industrial settings .

Antimicrobial Properties

Research indicates that THPU exhibits significant antimicrobial activity against various pathogens. A study demonstrated that THPU effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a biocide in industrial applications .

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15128 µg/ml
Escherichia coli12256 µg/ml
Klebsiella pneumoniae14128 µg/ml

Case Study: Sludge Biodegradability Enhancement

A significant application of THPU was reported in a study focusing on enhancing sludge biodegradability. The use of tetrakis(hydroxymethyl)phosphonium sulfate (THPS), a related compound, led to improved volatile fatty acid production during anaerobic digestion processes. The pretreatment with THPS resulted in a 4.35-fold increase in fatty acid production compared to untreated sludge, indicating its effectiveness in enhancing microbial activity and substrate availability .

Toxicological Considerations

While THPU demonstrates promising biological activity, it is essential to consider its toxicity profile. Acute toxicity studies have shown that exposure can lead to adverse effects, including reduced cholinesterase activity and potential immunological effects such as leukopenia . These findings underscore the importance of evaluating safety profiles when considering THPU for practical applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea
Reactant of Route 2
hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea

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